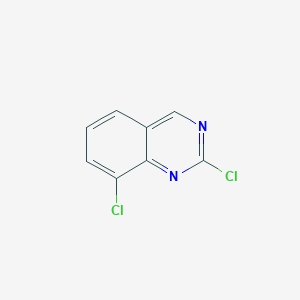

2,8-Dichloroquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

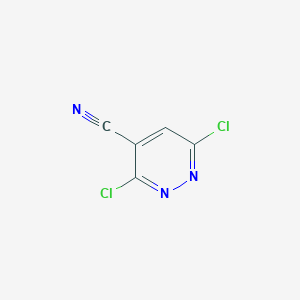

2,8-Dichloroquinazoline is a chemical compound with the molecular formula C8H4Cl2N2 . It is used in various chemical reactions and has a molecular weight of 199.04 .

Synthesis Analysis

The synthesis of 2,8-Dichloroquinazoline involves several steps. For instance, an n-butanol solution of 2,8-dichloroquinazoline and 3-aminoacetoanilide was stirred at 110°C for 3 hours . The solvent was then distilled off under reduced pressure, and the residue was purified by silica gel chromatography .Molecular Structure Analysis

The molecular structure of 2,8-Dichloroquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms . It also has two chlorine atoms attached to the 2nd and 8th positions of the quinazoline ring .Physical And Chemical Properties Analysis

2,8-Dichloroquinazoline is a solid substance . It has a molecular weight of 199.04 and is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Metal-Catalyzed Cross-Coupling Reactions

- Summary of the Application: 2,8-Dichloroquinazoline is used as a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .

- Methods of Application: The specific methods of application involve various cross-coupling reactions. For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors .

- Results or Outcomes: The results of these reactions are novel polysubstituted derivatives. Some of these derivatives have been found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

Synthesis of Polycarbo-Substituted Quinazolines

- Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of polycarbo-substituted quinazolines, which have potential applications in medicinal chemistry and materials .

- Methods of Application: The methods of application involve palladium catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling (bis-Sonogashira, and successive Sonogashira/Stille) reactions .

- Results or Outcomes: The outcomes of these reactions are novel unsymmetrical polycarbo-substituted quinazolines .

Electrochemical Synthesis of Quinazolinone

- Summary of the Application: 2,8-Dichloroquinazoline is used in the electrochemical synthesis of quinazolinone via I2-catalyzed tandem oxidation in aqueous solution . This method helps to resolve the difficulties of using green and sustainable chemistry for their synthesis .

- Methods of Application: The methods of application involve using I2 in coordination with electrochemical synthesis to induce a C–H oxidation reaction . This reaction is reported when using water as the environmentally friendly solvent to access a broad range of quinazolinones at room temperature .

- Results or Outcomes: The outcomes of these reactions are a broad range of quinazolinones .

Synthesis of Polycarbo-Substituted Quinazolines

- Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of polycarbo-substituted quinazolines . These compounds have potential applications in medicinal chemistry .

- Methods of Application: The methods of application involve palladium catalyzed sequential (Sonogashira/Suzuki-Miyaura) and one-pot two-step cross-coupling (bis-Sonogashira, and successive Sonogashira/Stille) reactions .

- Results or Outcomes: The outcomes of these reactions are novel unsymmetrical polycarbo-substituted quinazolines .

Synthesis of Biologically-Relevant Polycarbo-Substituted Quinazolin-4 (3 H )-ones

- Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of biologically-relevant polycarbo-substituted quinazolin-4 (3 H )-ones . These compounds have potential applications in pharmaceuticals .

- Methods of Application: The methods of application involve metal-catalyzed cross-coupling reactions . For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were previously prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors .

- Results or Outcomes: The outcomes of these reactions are novel polycarbo-substituted quinazolin-4 (3 H )-ones . Some of these derivatives have been found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

Synthesis of 2,4-Diphenylquinazoline

- Summary of the Application: 2,8-Dichloroquinazoline is used in the synthesis of 2,4-diphenylquinazoline . This compound has potential applications in medicinal chemistry .

- Methods of Application: The methods of application involve using anhydrous manganese chloride (MnCl 2) or manganese chloride tetrahydrate (MnCl 2 .4H 2 O) to promote the cross-coupling of 4-chloro-2-phenylquinazoline with phenylmagnesium chloride in THF for 1.5 h .

- Results or Outcomes: The outcome of this reaction is 2,4-diphenylquinazoline .

Safety And Hazards

The safety data sheet for 2,8-Dichloroquinazoline indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Therefore, it is recommended to avoid breathing dust or fumes, to wear protective gloves and eye protection, and to wash hands thoroughly after handling .

Eigenschaften

IUPAC Name |

2,8-dichloroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCHUDPERPLJPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497142 |

Source

|

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dichloroquinazoline | |

CAS RN |

67092-20-0 |

Source

|

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)